molecular formula C19H13N3O2 B5944641 7-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

7-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5944641
M. Wt: 315.3 g/mol
InChI Key: IYUYUUHXJGJACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,3-Benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety fused to a pyrazolopyrimidine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1,3-benzodioxole with a suitable pyrazole derivative, followed by cyclization to form the pyrazolopyrimidine core. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce reaction times. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the parent compound, each with distinct chemical and biological properties .

Scientific Research Applications

7-(1,3-Benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit key enzymes involved in cellular proliferation, leading to cell cycle arrest and apoptosis. Additionally, it modulates signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,3-Benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c1-2-4-13(5-3-1)15-11-21-22-16(8-9-20-19(15)22)14-6-7-17-18(10-14)24-12-23-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUYUUHXJGJACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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